molecular formula C8H7FN4S B186317 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 61019-25-8

4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B186317
CAS RN: 61019-25-8
M. Wt: 210.23 g/mol
InChI Key: KFHVTGBJHALSNP-UHFFFAOYSA-N
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Description

4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (AFT) is a synthetic organic compound belonging to the family of 1,2,4-triazoles. It is a colorless, crystalline solid that is soluble in many organic solvents, such as methanol and ethanol. AFT has been studied extensively for its potential applications in various scientific fields, such as drug discovery, organic synthesis, and biochemistry.

Scientific Research Applications

Antimicrobial Activity

4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have demonstrated notable antimicrobial activities. Bayrak et al. (2009) synthesized various 1,2,4-triazole derivatives and tested them for antimicrobial properties, finding good to moderate activity in most compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). Similarly, compounds derived from 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol showed significant antimicrobial potential in a study by Rajurkar et al. (2016), suggesting its utility in developing new antimicrobial agents (Rajurkar, Deshmukh, & Sonawane, 2016).

Biological Activity and Antiradical Properties

Safonov and Nosulenko (2021) explored the antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, indicating its potential in combating the effects of free radicals and oxidative stress. This points towards its relevance in the study of diseases related to oxidative stress (Safonov & Nosulenko, 2021).

Anti-Cancer Potential

Chowrasia et al. (2017) reported the synthesis of fluorinated triazolo-thiadiazoles derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols, demonstrating moderate to good antiproliferative potency against various cancer cell lines. This indicates the potential of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in cancer research and drug development (Chowrasia et al., 2017).

Synthesis and Structural Analysis

The compound and its derivatives have been a subject of study for their synthesis and molecular structure. Sarala et al. (2006) analyzed the crystal and molecular structure of 1,2,4-triazolo-N-amino-thiols, providing insights into the structural aspects of these compounds, which is crucial for understanding their biological activities (Sarala et al., 2006).

Physicochemical Properties

Research on the physical-chemical properties of 1,2,4-triazole derivatives, including 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, has been conducted, as shown in a study by Bihdan and Parchenko (2017), providing valuable information for further chemical and pharmaceutical applications (Bihdan & Parchenko, 2017).

properties

IUPAC Name

4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4S/c9-6-3-1-5(2-4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHVTGBJHALSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357611
Record name 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

61019-25-8
Record name 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61019-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Reactant of Route 6
4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

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